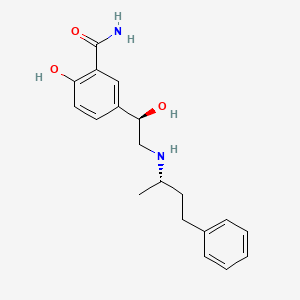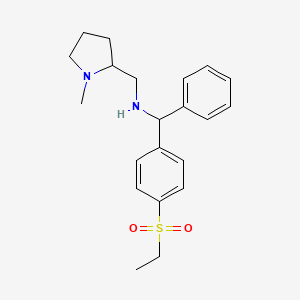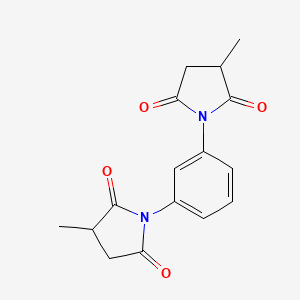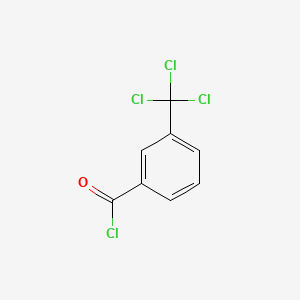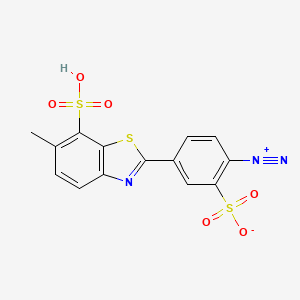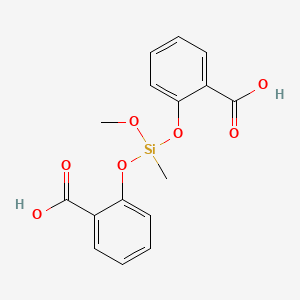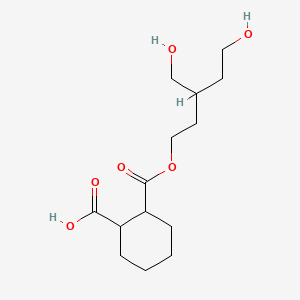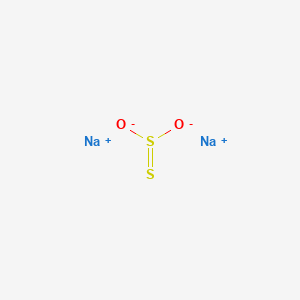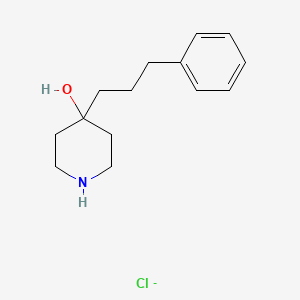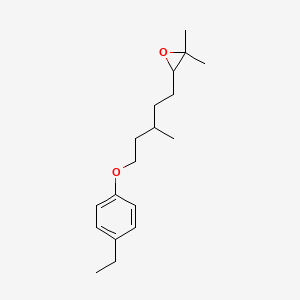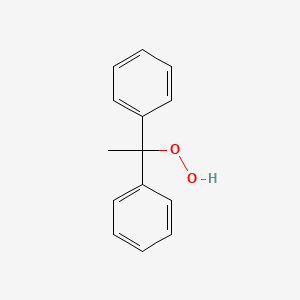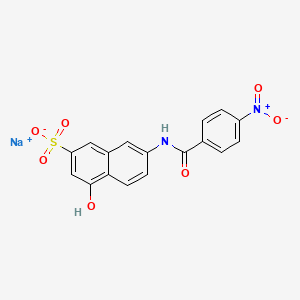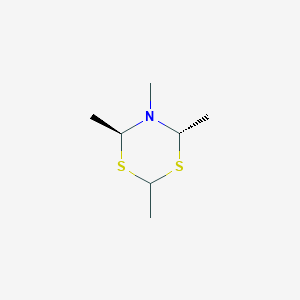
1,2,4,6-Tetramethylthialdine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6-Tetramethylthialdine is a heterocyclic compound with the molecular formula C8H13NS It belongs to the class of thiazines, which are known for their diverse chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetramethylthialdine can be synthesized through various synthetic routes. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide. The reaction proceeds as follows:
Condensation Reaction: Acetaldehyde reacts with ammonia to form acetaldehyde ammonia trimer.
Cyclization: The trimer undergoes cyclization in the presence of hydrogen sulfide to form this compound.
The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,2,4,6-Tetramethylthialdine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives.
科学研究应用
1,2,4,6-Tetramethylthialdine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,4,6-Tetramethylthialdine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction processes.
相似化合物的比较
Similar Compounds
Thialdine: A related compound with a similar thiazine ring structure but fewer methyl groups.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
1,2,4,6-Tetramethylthialdine is unique due to the presence of four methyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
37434-57-4 |
|---|---|
分子式 |
C7H15NS2 |
分子量 |
177.3 g/mol |
IUPAC 名称 |
(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-5-8(4)6(2)10-7(3)9-5/h5-7H,1-4H3/t5-,6-/m0/s1 |
InChI 键 |
AZHPCHPZVNDJKI-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1N([C@@H](SC(S1)C)C)C |
规范 SMILES |
CC1N(C(SC(S1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


